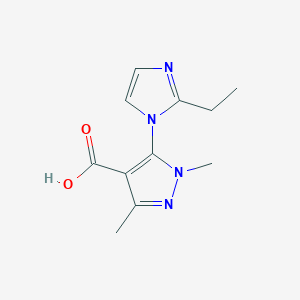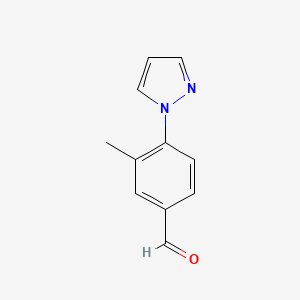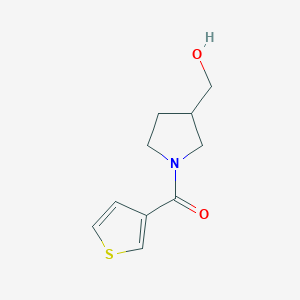![molecular formula C14H14O3 B1453839 [4-(4-Methoxyphenoxy)phenyl]methanol CAS No. 70151-68-7](/img/structure/B1453839.png)
[4-(4-Methoxyphenoxy)phenyl]methanol
Übersicht
Beschreibung
[4-(4-Methoxyphenoxy)phenyl]methanol: is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is characterized by the presence of a methoxy group and a phenoxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenoxy)phenyl]methanol typically involves the reaction of 4-methoxyphenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(4-Methoxyphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohols or other reduced forms using agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Methoxyphenoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of phenolic compounds with biological systems. It helps in understanding the metabolic pathways and the effects of phenolic compounds on cellular processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of compounds with anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also used in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of [4-(4-Methoxyphenoxy)phenyl]methanol involves its interaction with various molecular targets. The methoxy and phenoxy groups allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- [4-Phenoxyphenyl]methanol
- 3-(3-Methoxyphenyl)-1-propanol
- 3-(2-Methoxyphenyl)-propylamine
Comparison:
- [4-Phenoxyphenyl]methanol: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
- 3-(3-Methoxyphenyl)-1-propanol: Has a different carbon chain length, affecting its physical and chemical properties.
- 3-(2-Methoxyphenyl)-propylamine: Contains an amine group instead of a hydroxyl group, leading to different interactions with biological targets .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWZMPQYDJHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)


![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)






